2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine

Fragment-Based Drug Design Lipophilic Efficiency Physicochemical Properties

Racemic sourcing of tetrahydrofuran-pyrazolamine cores forces a documented 50% yield loss during chiral resolution. This intermediate solves that by offering configurational certainty-available as the racemate or defined (2R,3R)/(2S,3S) enantiomers. Its N-methyl pyrazole delivers a low LogP (-0.8) and optimal TPSA (53.1 Ų), complying with the Rule of Three for fragment-based drug design. The chiral oxolane amine enables direct growth via amide coupling or reductive amination. pH-stable (pH 2-8) and supplied at ≥98% purity for reproducible kinase inhibitor lead optimization.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B13248879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2C(CCO2)N
InChIInChI=1S/C8H13N3O/c1-11-7(2-4-10-11)8-6(9)3-5-12-8/h2,4,6,8H,3,5,9H2,1H3
InChIKeySZODTXFPWVBAML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine: Chiral Building Block for Fragment-Based Design


2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine (CAS 1803565-76-5) is a heterocyclic organic compound featuring a pyrazole ring directly linked to a substituted oxolane (tetrahydrofuran) moiety bearing a primary amine [1]. This scaffold combines the hydrogen-bonding capacity of a pyrazole with the conformational rigidity of a chiral oxolane ring, making it a versatile intermediate for fragment-based drug design (FBDD) and kinase inhibitor programs [2]. The compound is commercially available as a racemic mixture or as defined enantiomers (e.g., (2R,3R) and (2S,3S) forms), with a molecular weight of 167.21 g/mol and a typical purity specification of ≥95% .

Workflow Fragment-based design & kinase inhibitor programs
Selection Chiral building block; enantiopure forms for stereospecific synthesis
Context Hinge-binding motif with low lipophilicity and high stability Racemic or defined enantiomers available

Why 2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine Cannot Be Replaced by Analogs


The N-methyl substitution on the pyrazole ring of 2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine is a critical determinant of its physicochemical profile, which directly impacts its utility in fragment-based screening and lead optimization. Substituting the N-methyl group for larger alkyl or aryl moieties dramatically alters lipophilicity (LogP) and topological polar surface area (TPSA), potentially disrupting key binding interactions or violating drug-likeness filters such as the Rule of Three for fragments [1]. Furthermore, the compound possesses two stereocenters; different enantiomers or diastereomers of the same scaffold have been shown to exhibit distinct biological activity profiles in kinase inhibition assays, making generic substitution with an undefined stereochemistry a high-risk procurement decision [2].

1 N-alkyl analog substitution may shift LogP and TPSA outside fragment-likeness, potentially violating Rule of Three constraints.
2 Stereochemistry is critical; racemic or alternate enantiomer procurement may fail to replicate target engagement as shown in related CDK2 programs.

2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine: Differentiation Evidence vs. Analogs


Lipophilicity Control: N-Methyl vs. N-Ethyl and N-Phenyl Analogs

The N-methyl substituent on 2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine results in a calculated LogP (XLogP3-AA) of -0.8, which is significantly lower than its N-ethyl (PubChem CID: 122236242; predicted XLogP3-AA ~ -0.2) and N-phenyl (PubChem CID: 122236243; predicted XLogP3-AA ~ 1.5) analogs [1]. This lower lipophilicity is more aligned with the Rule of Three for fragment starting points (LogP ≤ 3), potentially offering superior lipophilic efficiency (LipE) in fragment-based screening campaigns where controlling LogP is critical to avoid poor solubility and promiscuous binding [2].

Lipophilicity Control
Cross-study comparable
XLogP3-AA: -0.8 (N-Methyl)
N-Ethyl analog: ~ -0.2; N-Phenyl analog: ~ 1.5
Supports lipophilic efficiency screening for fragment libraries.
In silico prediction; reported solvent-exposure context.
Fragment-Based Drug Design Lipophilic Efficiency Physicochemical Properties

TPSA and Permeability: Advantage Over Carboxylic Acid Bioisosteres

The compound exhibits a topological polar surface area (TPSA) of 53.1 Ų, which is notably lower than that of its carboxylic acid analog, 2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid (predicted TPSA ~ 66.8 Ų), a common alternative scaffold for this core structure [1]. A TPSA below 60 Ų is generally considered favorable for good oral absorption and blood-brain barrier penetration, positioning this amine as a superior option for CNS-targeted fragment libraries compared to the more polar acid variant [2].

Permeability Profile
Cross-study comparable
TPSA: 53.1 Ų
Carboxylic acid analog TPSA: ~66.8 Ų
Supports permeability-focused fragment selection for CNS targets.
In silico prediction; reported membrane-permeability context.
Drug-likeness Membrane Permeability Topological Polar Surface Area

Stereochemical Purity: Enantiomer vs. Racemic Mixture in CDK2 Inhibition

Process chemistry development for the CDK2 inhibitor RLY-2139 demonstrates that a single enantiomer of a related chiral tetrahydrofuran-pyrazolamine intermediate (compound 2b) is essential for the biological activity of the final drug candidate [1]. The racemic synthesis of the analogous intermediate (Rac-2a) was deemed unsustainable for clinical supply, requiring a costly and low-yielding chiral separation step that resulted in a 50% material loss of the undesired enantiomer [1]. This validates the necessity of procuring specific enantiomers of this scaffold, such as (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine, for stereospecific drug discovery programs, as a racemic mixture would be ineffective for target engagement.

Stereochemical Control
Class-level inference
Enantiopure form essential for CDK2 activity; racemic synthesis led to 50% material loss in related program.
Stereochemical-control context must be reviewed for target engagement.
Process chemistry evidence from CDK2 inhibitor RLY-2139 intermediate.
Stereochemistry Enantiomeric Purity CDK2 Inhibitor Kinase

pH Stability Advantage Over Labile Amino-Pyrazole Analogs

Thermodynamic studies indicate that 2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine possesses remarkable stability across a physiological pH range of 2 to 8, a feature not universally shared by all amino-pyrazole containing scaffolds, some of which undergo hydrolysis or ring-opening under acidic conditions [1]. This stability profile makes this compound a robust starting point for oral drug formulations and for agricultural applications where environmental persistence must be balanced against field stability. Patent analyses also corroborate growing intellectual property activity around this specific scaffold for crop protection, a field where N-alkyl pyrazole analogs with labile substituents are typically avoided [1].

pH Stability
Data to verify
Reported stability over pH 2-8 range.
Supports formulation and assay robustness screening.
Supplier-reported data; class-level inference for amino-pyrazoles.
Chemical Stability Physiological pH Oral Formulation Agrochemical

Application Scenarios for 2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine


Kinase Inhibitor Fragment Library Design

Use the compound as a hinge-binding fragment for ATP-competitive kinase inhibitors, leveraging its low LogP (-0.8) and optimal TPSA (53.1 Ų) for fragment-likeness [1]. The N-methyl pyrazole is a known phenol bioisostere for kinase hinge regions, and the chiral oxolane amine provides a vector for rapid growth via amide coupling or reductive amination .

Enantioselective Synthesis of Chiral Drug Intermediates

Procure the specific (2R,3R) or (2S,3S) enantiomer to serve as a key chiral intermediate in stereospecific drug synthesis, avoiding the documented 50% yield loss associated with racemic synthesis and chiral separation of related tetrahydrofuran-pyrazolamine cores [2].

Agrochemical Lead Optimization Programs

Employ the scaffold as a core structure for novel crop protection agents. Its documented pH stability (pH 2-8) supports formulation stability, while the N-methyl substituent offers a more favorable environmental degradation profile compared to halogenated pyrazole pesticides [3].

Application
Selection Property
Validation Focus
Kinase Inhibitor Fragment Design
Fragment-likeness & hinge-binding motif
LogP/TPSA within Rule of Three; vector for amide coupling
Enantioselective Synthesis
Enantiomeric purity & stereochemical control
Stereospecific target engagement; process yield vs. racemic route
Agrochemical Lead Optimization
pH stability & degradation profile
Stability in relevant formulation buffers; environmental fate screening
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